![molecular formula C8H4ClNOS B581067 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1296224-97-9](/img/structure/B581067.png)
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
“4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1296224-97-9 . It has a molecular weight of 197.64 . The compound is yellow to brown in solid form .
Molecular Structure Analysis
The InChI code for “4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde” is1S/C8H4ClNOS/c9-8-6-3-5 (4-11)12-7 (6)1-2-10-8/h1-4H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde” are not available, pyridinecarboxaldehydes, which are structurally similar, are known to undergo various reactions. For instance, they can form Schiff bases via a Korich-type reaction . They can also undergo reactions such as condensation, reduction, and oxidation .Physical And Chemical Properties Analysis
“4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde” is a yellow to brown solid . It has a molecular weight of 197.64 .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have developed hydrazone derivatives bearing a chlorothieno[3,2-c]pyridine moiety, synthesized from ethyl-4,6-dichloronicotinate. These derivatives undergo several reactions, including reduction, oxidation, cyclization, hydrazinolysis, and condensation, to form compounds with potential antibacterial properties against both Gram-positive and Gram-negative bacterial strains. The structural characterization of these derivatives was confirmed through various spectroscopic analyses, highlighting their potential in developing new antibacterial agents (N. Rao, M. V. Rao, & K. Prasad, 2019).
Heterocyclic Chalcones and Dipyrazolopyridines Synthesis
Another study demonstrated the use of Vilsmeier–Haack reaction to synthesize novel chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further used to produce chalcone analogues and dipyrazolo[pyridines. This showcases the compound's utility in creating diverse heterocyclic structures with potential applications in medicinal chemistry (J. Quiroga, Y. Díaz, B. Insuasty, R. Abonía, M. Nogueras, & J. Cobo, 2010).
Optical Properties and Application as Dyes
The synthesis and investigation of 2-functionally substituted thieno[3,2-c]quinolines from chlorothieno[3,2-c]pyridine derivatives have led to the discovery of compounds with moderate to high fluorescence quantum yields. These findings suggest the potential use of these compounds as invisible ink dyes, demonstrating the material science applications of 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde derivatives (Y. P. Bogza et al., 2018).
Synthesis of Functional Derivatives
Sequential reactions involving 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde have enabled the synthesis of new functional derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine. This approach highlights the compound's versatility in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (V. Dotsenko et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJQDFZHFZBSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde |
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